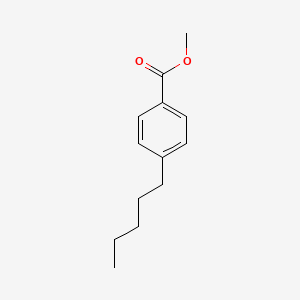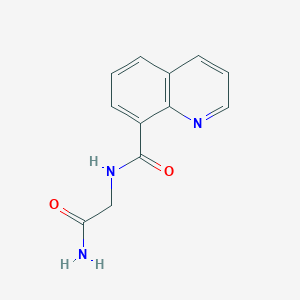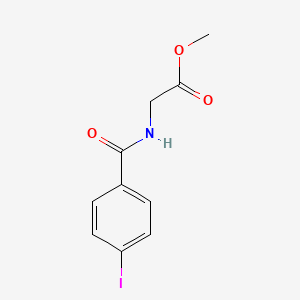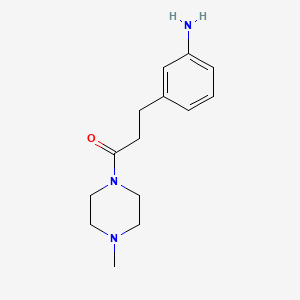
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate
Vue d'ensemble
Description
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate is an organic compound that belongs to the class of alpha-bromo esters. It is characterized by the presence of a bromine atom attached to the alpha position of the ester group, along with a tert-butyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(4-tert-butylphenyl)acetate typically involves the bromination of methyl 4-tert-butylphenylacetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 4-tert-butylphenylmethanol.
Oxidation: Formation of 4-tert-butylphenylacetic acid.
Applications De Recherche Scientifique
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in polymerization reactions.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-2-(4-tert-butylphenyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate can be compared with other alpha-bromo esters such as:
- Methyl alpha-bromophenylacetate
- Ethyl alpha-bromophenylacetate
- Methyl alpha-bromo-4-methylphenylacetate
Uniqueness
The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from other alpha-bromo esters. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
methyl 2-bromo-2-(4-tert-butylphenyl)acetate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11H,1-4H3 |
Clé InChI |
SSFWWSWAXDPNFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
![4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
![2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid](/img/structure/B8692225.png)



![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline](/img/structure/B8692241.png)
